Marbofloxacin Impurity B

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Marbofloxacin EP Impurity B is the Ph. Eur.-mandated reference standard for impurity profiling under Monograph 2233. With a unique RRT (~0.5) and a strict 0.1% acceptance threshold, this standard is indispensable for system suitability testing in ANDA/DMF submissions. Unlike generic fluoroquinolone impurities, Impurity B features a 10-fluoro substitution that alters its chromatographic behavior—substitution with ciprofloxacin or enrofloxacin analogs invalidates method validation data. Procure ISO 17034-certified reference material for regulatory-compliant QC release testing.

Molecular Formula C12H8F2N2O4
Molecular Weight 282.20 g/mol
CAS No. 115551-41-2
Cat. No. B104802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarbofloxacin Impurity B
CAS115551-41-2
Synonyms9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid;  Marbofloxacin Impurity B
Molecular FormulaC12H8F2N2O4
Molecular Weight282.20 g/mol
Structural Identifiers
SMILESCN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O
InChIInChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19)
InChIKeyYCFVEYBFZJOXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Marbofloxacin EP Impurity B (CAS 115551-41-2): A Critical Fluoroquinolone Reference Standard for Analytical and Regulatory Compliance


Marbofloxacin EP Impurity B (CAS 115551-41-2), chemically designated as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic acid , is a process-related impurity of the veterinary fluoroquinolone antibiotic Marbofloxacin. It serves as a reference standard for impurity profiling under the European Pharmacopoeia (Ph. Eur.) monograph for Marbofloxacin for veterinary use [1]. The compound is distinguished by the substitution of the N-methylpiperazine moiety of the parent drug with a fluorine atom at the C-10 position, a structural modification that fundamentally alters its chromatographic behavior and pharmacological properties. Understanding the unique characteristics of this specific impurity is essential for laboratories conducting quality control, stability studies, and regulatory submissions for Marbofloxacin-containing pharmaceutical products.

Why Marbofloxacin Impurity B Cannot Be Substituted with Alternative Fluoroquinolone Impurity Standards


Analytical reference standards cannot be arbitrarily interchanged without compromising data integrity and regulatory compliance. Each impurity in the Marbofloxacin profile possesses distinct structural features that dictate unique chromatographic retention times, UV absorption characteristics, and mass spectrometric fragmentation patterns. The European Pharmacopoeia explicitly mandates the use of impurity-specific standards for peak identification and system suitability testing [1], and substitution with structurally analogous impurities from other fluoroquinolones (e.g., ciprofloxacin impurity B or enrofloxacin impurity B) would yield erroneous retention time assignments, invalidate method validation data, and potentially lead to regulatory citation during ANDA or marketing authorization review. The differences are not merely academic; they have direct implications for analytical accuracy and the successful approval of veterinary pharmaceutical products.

Quantitative Differential Evidence for Marbofloxacin EP Impurity B: Comparator-Based Selection Rationale


Chromatographic Differentiation: Relative Retention Time of Marbofloxacin Impurity B Versus Marbofloxacin and Co-Occurring Impurities A, C, D, and E

Under the standardized HPLC conditions defined in Ph. Eur. Monograph 2233, Marbofloxacin EP Impurity B exhibits a relative retention time (RRT) of approximately 0.5 with respect to the Marbofloxacin parent peak (retention time approximately 33 minutes). This places Impurity B as the earliest-eluting compound among the five specified EP impurities, distinctly preceding Impurity A (RRT approximately 0.7), Impurity C (RRT approximately 0.9), Impurity D (RRT approximately 1.3), and Impurity E (RRT approximately 1.5). [1] This chromatographic behavior is reproducible using an XTerra RP18 column (150 × 4.6 mm, 3.5 μm) with mobile phase composed of buffer (pH 2.5)–methanol–glacial acetic acid (77 + 23 + 0.5, v/v/v) at 40°C, flow rate 1.2 mL/min, and UV detection at 315 nm. [2] The consistent early elution profile of Impurity B enables unambiguous peak identification in complex sample matrices.

Pharmaceutical Analysis HPLC Method Development Impurity Profiling Quality Control

Structural Differentiation: Absence of N-Methylpiperazine Moiety in Marbofloxacin Impurity B Versus Marbofloxacin and Other Piperazine-Containing Fluoroquinolones

Marbofloxacin EP Impurity B is structurally defined as 10-Despiperazino-10-fluoro Marbofloxacin [1], wherein the N-methylpiperazine substituent at the C-7 position of the fluoroquinolone core is replaced by a fluorine atom. This structural modification distinguishes it fundamentally from Marbofloxacin (C17H19FN4O4, MW 362.4), which retains the N-methylpiperazine moiety essential for antimicrobial activity. The absence of the piperazine ring in Impurity B (C12H8F2N2O4, MW 282.2) results in a calculated molecular weight reduction of 80.2 g/mol relative to the parent compound. [2] This structural feature also distinguishes Impurity B from other fluoroquinolone impurities that retain piperazine functionality, such as ciprofloxacin impurity B (desethylene ciprofloxacin) and enrofloxacin impurity B (ciprofloxacin), which maintain the piperazine ring critical for DNA gyrase binding. [3]

Medicinal Chemistry Structure-Activity Relationship Impurity Characterization Fluoroquinolone Pharmacology

Regulatory Differentiation: Ph. Eur.-Specified Acceptance Limit for Marbofloxacin Impurity B Versus Co-Specified Impurities A, C, D, and E

Ph. Eur. Monograph 2233 establishes distinct acceptance criteria for each specified impurity in Marbofloxacin drug substance. Impurity B is subject to an acceptance limit of not more than the area of the principal peak in the chromatogram obtained with reference solution (a), corresponding to a maximum concentration of 0.1%. [1] This limit applies equally to Impurity A (also 0.1% maximum) but differs from Impurities C, D, and E, which are permitted at up to 0.2% each (twice the area of the principal peak). [1] The assignment of a stricter limit for Impurity B relative to Impurities C, D, and E reflects regulatory recognition of its distinct safety or quality relevance. Furthermore, the monograph does not require a correction factor for Impurity B peak area quantitation, whereas Impurity E peak area must be multiplied by a correction factor of 1.5 for accurate content calculation. [1]

Pharmaceutical Regulatory Compliance Pharmacopoeial Standards Impurity Thresholds ANDA Filing

Analytical Method Validation Differentiation: Impurity B Resolution Performance in Stability-Indicating HPLC Methods

In forced degradation studies of Marbofloxacin tablets under acidic and oxidative stress conditions, a validated stability-indicating HPLC method demonstrated that all degradation products were well resolved from the Marbofloxacin main peak and from specified impurities including Impurity B. [1] The method employed an XTerra RP18 column with mobile phase at pH 2.5, conditions under which Impurity B elutes with RRT approximately 0.5, well separated from Marbofloxacin (RRT 1.0) and from degradation products generated under stress conditions. [1] Importantly, the study confirmed that Impurity B itself is not a significant degradation product under the tested conditions; rather, it is a process-related impurity whose levels remain stable during shelf-life. This contrasts with Impurity A, which may increase under certain degradation conditions, and Impurity C, which can form under photolytic stress.

Stability-Indicating Methods Forced Degradation Studies Method Validation Chromatographic Resolution

Commercial Differentiation: ISO 17034 Certified Marbofloxacin Impurity B Reference Standards Versus Non-Certified Alternatives

Marbofloxacin EP Impurity B reference standards manufactured under ISO 17034 accreditation provide documented traceability, homogeneity, and stability characterization that non-certified products do not guarantee. [1] ISO 17034-certified Impurity B standards are supplied with comprehensive certificates of analysis including HPLC purity data (typically >95%), NMR and MS structural confirmation, and stability data supporting a shelf life of up to 3 years when stored at 2-8°C. [1] This level of characterization directly supports ANDA and DMF filing requirements, eliminating the need for recipient laboratories to perform costly and time-consuming in-house qualification and structure confirmation. The availability of ISO 17034-certified Impurity B from multiple commercial suppliers enables competitive procurement while maintaining consistent analytical quality. In contrast, non-certified impurities or surrogate standards from other fluoroquinolones lack the documented traceability and specificity required for regulatory acceptance. [2]

Reference Standards ISO 17034 Certification Quality Assurance Regulatory Submissions

Definitive Application Scenarios for Marbofloxacin EP Impurity B in Pharmaceutical Quality Control and Regulatory Compliance


Regulatory ANDA/DMF Impurity Profiling for Marbofloxacin Veterinary Pharmaceuticals

Marbofloxacin EP Impurity B is an essential reference standard for the preparation of system suitability solutions and peak identification mixtures required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. Under Ph. Eur. Monograph 2233, reference solution (b) containing impurities A, B, C, D, and E is mandatory for system suitability testing, with resolution requirements of minimum 1.5 between Impurity C and Marbofloxacin, and minimum 4.0 between Marbofloxacin and Impurity D. [1] The distinct relative retention time of Impurity B (RRT approximately 0.5) and its acceptance limit of 0.1% [1] necessitate its inclusion in all regulatory impurity profiling studies. Procurement of a fully characterized Impurity B reference standard supports the analytical sections of ANDA submissions and reduces the risk of regulatory deficiency letters related to impurity control strategies.

Stability-Indicating HPLC Method Development and Validation for Marbofloxacin Formulations

Impurity B serves as a critical marker for chromatographic system suitability during the development and validation of stability-indicating HPLC methods for Marbofloxacin tablets and injectable formulations. The validated method described by Maheshwari et al. (2018) demonstrates that Impurity B is well resolved from both the Marbofloxacin main peak and all forced degradation products when using an XTerra RP18 column with pH 2.5 mobile phase at 40°C and 315 nm detection. [2] This resolution enables accurate quantitation of Impurity B at the 0.1% acceptance threshold [1], even in the presence of degradation products generated under acidic, oxidative, thermal, and photolytic stress conditions. Laboratories developing in-house methods or transferring compendial procedures require Impurity B reference material to establish relative retention time markers and to verify method specificity and accuracy parameters during validation.

Routine Quality Control Batch Release Testing for Marbofloxacin API and Finished Products

In GMP quality control laboratories, Marbofloxacin EP Impurity B reference standard is used daily for the quantitation of Impurity B in Marbofloxacin API and finished veterinary pharmaceutical products. The Ph. Eur.-mandated limit of 0.1% for Impurity B [1] requires that QC methods achieve sufficient sensitivity and precision to reliably quantify this impurity at or below the 0.05-0.10% level. The availability of ISO 17034-certified Impurity B reference standards with documented purity >95% [3] enables accurate preparation of calibration standards and system suitability solutions. Consistent use of certified reference material across batch release testing ensures compliance with pharmacopoeial specifications and supports the timely release of Marbofloxacin-containing products to the veterinary market.

Process Development and Synthetic Route Optimization for Marbofloxacin Manufacturing

Impurity B, as a process-related impurity arising from incomplete piperazine incorporation or fluorine substitution during synthesis , serves as a key indicator of reaction efficiency and purity in Marbofloxacin manufacturing process development. Monitoring Impurity B levels during reaction optimization enables process chemists to evaluate the effectiveness of purification steps and to establish critical process parameters that minimize this impurity below the 0.1% regulatory threshold. [1] The distinct chromatographic behavior of Impurity B (RRT approximately 0.5 under Ph. Eur. conditions) facilitates its rapid identification and quantitation in in-process control samples, supporting real-time process decisions and the development of robust, scalable manufacturing procedures that consistently meet pharmacopoeial purity requirements.

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